4-(2-Furyl)-2-mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile
4-(2-Furyl)-2-mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Brand Name:
Vulcanchem
CAS No.:
83989-90-6
VCID:
VC20852095
InChI:
InChI=1S/C14H12N2OS/c15-8-10-13(12-6-3-7-17-12)9-4-1-2-5-11(9)16-14(10)18/h3,6-7H,1-2,4-5H2,(H,16,18)
SMILES:
C1CCC2=C(C1)C(=C(C(=S)N2)C#N)C3=CC=CO3
Molecular Formula:
C14H12N2OS
Molecular Weight:
256.32 g/mol
4-(2-Furyl)-2-mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile
CAS No.: 83989-90-6
Cat. No.: VC20852095
Molecular Formula: C14H12N2OS
Molecular Weight: 256.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 83989-90-6 |
|---|---|
| Molecular Formula | C14H12N2OS |
| Molecular Weight | 256.32 g/mol |
| IUPAC Name | 4-(furan-2-yl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile |
| Standard InChI | InChI=1S/C14H12N2OS/c15-8-10-13(12-6-3-7-17-12)9-4-1-2-5-11(9)16-14(10)18/h3,6-7H,1-2,4-5H2,(H,16,18) |
| Standard InChI Key | MTTDRMWFWJDYJL-UHFFFAOYSA-N |
| Isomeric SMILES | C1CCC2=C(C1)C(=C(C(=N2)S)C#N)C3=CC=CO3 |
| SMILES | C1CCC2=C(C1)C(=C(C(=S)N2)C#N)C3=CC=CO3 |
| Canonical SMILES | C1CCC2=C(C1)C(=C(C(=S)N2)C#N)C3=CC=CO3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator